3H-Indole-2-carbohydrazide
Description
Significance of the Indole (B1671886) Scaffold in Chemical and Biological Contexts
The indole ring system, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. sci-hub.sebohrium.com It is a versatile pharmacophore found in a vast array of natural products and synthetic compounds that exhibit significant biological activity. bohrium.comresearchgate.net The unique electronic properties of the indole nucleus and its ability to mimic protein structures contribute to its wide range of pharmacological effects. sci-hub.se
Indole derivatives are integral to numerous approved drugs and have been investigated for a multitude of therapeutic applications, including:
Anticancer agents: Compounds like vinblastine (B1199706) and vincristine, which contain an indole core, are known for their ability to inhibit tubulin polymerization, a critical process in cell division. mdpi.com
Anti-inflammatory drugs: Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole structure and works by modulating key inflammatory pathways. mdpi.com
Treatments for infectious diseases and metabolic disorders: Research has highlighted the potential of indole derivatives in managing infectious diseases, as well as chronic conditions like diabetes and hypertension. mdpi.comnih.gov
The indole scaffold's prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in drug discovery, continually inspiring the design and synthesis of novel therapeutic agents. sci-hub.sebohrium.com
Overview of Hydrazide Functionality in Organic Synthesis and Medicinal Chemistry
The hydrazide functional group, characterized by the -C(=O)NHNH₂ structure, is a highly versatile component in organic chemistry. mdpi.com Hydrazides are key intermediates, or synthons, for the creation of a wide variety of heterocyclic compounds, which are themselves known for diverse biological activities. mdpi.com A notable chemical feature of hydrazides is their ability to exhibit keto-enol tautomerism, existing in a solid keto form and in a keto-enol equilibrium in solution. mdpi.com
In medicinal chemistry, the hydrazide moiety is incorporated into molecules to access a broad spectrum of pharmacological properties. rjptonline.orgijrrjournal.com Hydrazide-hydrazone derivatives are recognized as structural subunits in many active compounds and have been associated with activities such as:
Antimicrobial mdpi.comijrrjournal.com
Anticancer ijrrjournal.com
Anticonvulsant mdpi.comrjptonline.org
Anti-inflammatory mdpi.comijrrjournal.com
Antiviral mdpi.comrjptonline.org
The reactivity of the hydrazide group, particularly its ability to react with aldehydes and ketones to form hydrazones, makes it a valuable tool for synthetic chemists aiming to generate libraries of new compounds for biological screening. mdpi.comrsc.org
Research Perspectives on 3H-Indole-2-carbohydrazide and Its Derivatives
This compound serves as a crucial starting material for synthesizing novel derivatives with enhanced or specific biological activities. Researchers have focused on modifying this core structure to explore its therapeutic potential, particularly in oncology. The combination of the indole scaffold with the hydrazide functional group provides a platform for developing potent and selective agents.
Recent studies have explored the synthesis of various indole-2-carbohydrazide derivatives and evaluated their biological effects. For instance, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and tested for their ability to act as dual inhibitors of tubulin and aromatase, two important targets in cancer therapy. rsc.orgrsc.org Another study focused on creating 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, identifying a compound that selectively induces a form of cell death called methuosis in cancer cells but not in normal cells. tandfonline.com
The anti-proliferative and anti-angiogenic activities of novel indole-2-carbohydrazide derivatives have also been a significant area of investigation. One study reported a derivative, compound 24f , which showed potent cytotoxic activity against colon cancer cell lines (HCT116 and SW480) while being inactive against a normal cell line. researchgate.net This compound was also found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. researchgate.net
The following tables summarize findings from selected research on this compound derivatives.
| Derivative Class | Key Findings | Investigated Activity | Reference |
|---|---|---|---|
| Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | Derivative 6i showed potent cytotoxic activity against colon cancer (COLO 205) and melanoma (SK-MEL-5) cell lines. | Anticancer, Tubulin Inhibition | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | Derivative 3h was identified as a potent tubulin inhibitor and also inhibited aromatase, showing strong activity against an estrogen receptor-positive breast cancer cell line (T47D). | Anticancer, Tubulin and Aromatase Inhibition | rsc.orgrsc.org |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | Derivative 12A was found to be a selective methuosis inducer in cancer cells with high pan-cytotoxicity against cancer cell lines but low toxicity to normal cells. | Anticancer (Methuosis Induction) | tandfonline.com |
| Indole-2-carbohydrazide Derivatives | Compound 24f displayed potent and selective cytotoxic activity against HCT116 and SW480 colon cancer cell lines and inhibited VEGFR-2 signaling. | Anticancer, Anti-angiogenic | researchgate.net |
| Indole Hydrazones | Derivatives 11 , 16 , and 17 showed growth inhibition at sub-micromolar concentrations on human erythroleukemia (K562) and melanoma (Colo-38) cells. | Antiproliferative, Antioxidant | unife.it |
| Compound ID | Cell Line | Activity (IC50/LC50) | Reference |
|---|---|---|---|
| 6i | COLO 205 (Colon Cancer) | LC50 = 71 nM | nih.gov |
| 6i | SK-MEL-5 (Melanoma) | LC50 = 75 nM | nih.gov |
| 3h | T47D (Breast Cancer) | IC50 = 2.4 µM | rsc.org |
| 3h | Aromatase Inhibition | IC50 = 1.8 µM | rsc.org |
| 24f | HCT116 (Colon Cancer) | GI50 = 8.1 µM | researchgate.net |
| 24f | SW480 (Colon Cancer) | GI50 = 7.9 µM | researchgate.net |
These research perspectives highlight the utility of this compound as a versatile scaffold. The derivatization of this molecule continues to be a promising strategy for the discovery of novel compounds with significant therapeutic potential, particularly in the development of new anticancer agents.
Structure
3D Structure
Properties
CAS No. |
457899-34-2 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3H-indole-2-carbohydrazide |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-4H,5,10H2,(H,12,13) |
InChI Key |
MNMKNURJKXXEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3h Indole 2 Carbohydrazide and Its Precursors
Strategies for Indole (B1671886) Ring Formation
The construction of the indole nucleus is the foundational step in the synthesis of 3H-indole-2-carbohydrazide. Among the various methods available for indole synthesis, the Fischer indole synthesis and its related approaches are paramount.
Fischer Indole Synthesis and Related Approaches
The Fischer indole synthesis, a venerable and widely utilized reaction, produces the indole heterocycle from a substituted phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. mdpi.comwikipedia.org Discovered by Hermann Emil Fischer in 1883, this reaction remains a cornerstone of indole synthesis. mdpi.com The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H2SO4, PPA, p-toluenesulfonic acid) and Lewis acids (e.g., BF3, ZnCl2, FeCl3, AlCl3) being effective. mdpi.comwikipedia.org
The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a researchgate.netresearchgate.net-sigmatropic rearrangement yield an imine. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. mdpi.comwikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure. mdpi.comwikipedia.org
For the synthesis of precursors to this compound, a common starting point is the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde to form the indole-2-carboxylate (B1230498) scaffold. smolecule.com For instance, the reaction of o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone or 2-methylcyclohexanone (B44802) in acetic acid can produce methyl indolenines in high yields. mdpi.com
Derivatization of Indole-2-carboxylic Acid to this compound
Once the indole-2-carboxylic acid or its ester derivative is obtained, the next crucial step is the introduction of the hydrazide functionality. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.
Esterification of Indole-2-carboxylic Acid
The esterification of 1H-indole-2-carboxylic acid is a standard procedure to create a more reactive intermediate for the subsequent hydrazinolysis. researchgate.net This is often carried out by reacting the carboxylic acid with an alcohol, such as absolute ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.net The resulting crude ester is often used directly in the next step without extensive purification. researchgate.net For example, successful alkylations of the nitrogen of ethyl indol-2-carboxylate have been performed using aqueous potassium hydroxide (B78521) in acetone. mdpi.com
Alternative methods for synthesizing indole-2-carboxylic acid esters include a ligand-free copper-catalyzed cascade process from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.gov Microwave-assisted synthesis in ionic liquids has also been reported as an improved procedure for obtaining these esters in excellent yields. researchgate.net
Hydrazinolysis Reactions of Indole Esters
The conversion of indole-2-carboxylates to this compound is most commonly achieved through hydrazinolysis. researchgate.netmdpi.comnih.gov This reaction involves treating the indole ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol or methanol, under reflux conditions. smolecule.comnih.gov The hydrazide precipitates from the reaction mixture upon cooling and can be collected by filtration. nih.gov The yield of this reaction is typically high. nih.gov
For instance, the hydrazinolysis of ethyl or methyl indole-2-carboxylate readily affords indole-2-carbohydrazide. mdpi.com This key intermediate can then be used in subsequent reactions, such as condensation with various aldehydes and ketones to form more complex molecules. researchgate.netmdpi.com
Advanced Synthetic Routes and Optimization
To improve efficiency and yield, advanced synthetic strategies and optimization of reaction conditions are continuously being explored. A key area of focus is the direct formation of the amide bond between indole-2-carboxylic acid and hydrazine, often facilitated by coupling reagents.
Role of Coupling Reagents (e.g., EDCI) in Amide Bond Formation
The direct conversion of a carboxylic acid to an amide can be challenging due to the basic nature of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. nih.gov To overcome this, coupling reagents are employed to activate the carboxylic acid. nih.govnih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a commonly used water-soluble carbodiimide (B86325) coupling reagent. nih.govpeptide.com It reacts with the carboxylic acid to form a good leaving group, which is then susceptible to nucleophilic attack by the amine. nih.gov In the synthesis of this compound derivatives, EDCI can be used to facilitate the reaction between 1H-indole-2-carboxylic acid and a hydrazine derivative in a solvent like dichloromethane. nih.gov The use of additives like 1-hydroxy-1H-benzotriazole (HOBt) can further enhance the reaction by minimizing side reactions and improving yields. luxembourg-bio.com
Microwave-Assisted Synthesis Techniques
The application of microwave irradiation in organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, and the synthesis of indole derivatives is no exception. researchgate.netnih.gov Compared to conventional heating methods, microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times—often from hours to mere minutes—and cleaner reaction profiles. researchgate.netnih.gov
In the context of synthesizing indole carbohydrazide (B1668358) precursors and related structures, microwave energy has been effectively utilized. For instance, the condensation reaction between Indole-2-carboxylic acid and benzene (B151609) sulfonyl hydrazide to form a Schiff base precursor can be completed in minutes under microwave irradiation. orientjchem.org One reported method involves subjecting the mixture of reactants to microwave irradiation at a power level of 600W for a 2-minute duration, a process that is repeated until the reaction is complete as monitored by Thin Layer Chromatography (TLC). orientjchem.org This expeditious method stands in stark contrast to conventional heating which can require several hours. nih.gov
The primary benefits of this technique are the rapid and efficient heating of the reaction mixture, leading to a substantial increase in the rate of reaction. This approach is not only time-saving but is also considered an environmentally friendly or "green" methodology due to its efficiency and often solvent-free conditions. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 6-7 hours) | Minutes (e.g., 2-15 minutes) | nih.govorientjchem.org |
| Yield | Good | Good to Excellent (often higher than conventional) | researchgate.netnih.gov |
| Conditions | Refluxing in a suitable solvent | Solvent-free or in minimal solvent, specific power (e.g., 600W) | researchgate.netorientjchem.org |
| Environmental Impact | Higher energy consumption, more solvent waste | Lower energy consumption, often greener | researchgate.net |
Solvent Effects and Reaction Condition Optimization
The optimization of reaction conditions, including the choice of solvent, temperature, and catalysts, is critical for maximizing the yield and purity of this compound and its precursors. The most common route to 1H-indole-2-carbohydrazide involves the hydrazinolysis of an ester precursor, typically ethyl or methyl 1H-indole-2-carboxylate.
The choice of solvent significantly influences reaction rates and outcomes. numberanalytics.com Ethanol is the most frequently employed solvent for the conversion of indole-2-carboxylates to the corresponding carbohydrazide. nih.govnih.govunife.it However, the reaction conditions within this solvent can be varied to optimize the outcome. For example, some procedures utilize ethanol at room temperature with a longer reaction time of 6 hours, while others employ heating at 80°C or reflux for durations ranging from 2 to 18 hours to expedite the conversion. nih.govnih.govunife.it Methanol is also a viable solvent for this transformation. nih.gov In some cases, a mixture of the ester precursor and hydrazine hydrate in ethanol is refluxed for several hours to yield the desired product. tandfonline.com
Alternative synthetic strategies involve different solvents and coupling agents. One such method describes the reaction of 1H-indole-2-carboxylic acid with a substituted benzyl (B1604629) hydrazine in methylene (B1212753) chloride, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. mdpi.com This highlights the versatility of reaction pathways, where the solvent is chosen based on the specific reagents and mechanism. Optimization studies for related indole syntheses have shown that polar solvents are generally preferred, though the reaction's feasibility in various media including water, acetonitrile, and toluene (B28343) has been explored. numberanalytics.comacs.org The use of catalysts, such as sulfuric acid for the initial esterification of indole-2-carboxylic acid, is also a key optimization parameter. nih.gov
Table 2: Solvent and Condition Effects on the Synthesis of 1H-Indole-2-carbohydrazide
| Precursor | Solvent | Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| Methyl 1H-indole-2-carboxylate | Ethanol | Room Temperature | 6 hours | nih.gov |
| Ethyl 1H-indole-2-carboxylate | Ethanol | 80°C | 2 hours | nih.gov |
| 1H-Indole-2-carbohydrazide (for derivative synthesis) | Ethanol | Reflux | 18 hours | unife.it |
| Ethyl 5-guanidino-1H-indole-2-carboxylate | Ethanol | Reflux | Not Specified | nih.gov |
| 1H-indole-2-carboxylic acid | Methylene Chloride | EDCI, Stirring | 24 hours | mdpi.com |
Purity Assessment and Purification Techniques
Ensuring the purity of this compound is paramount for its use in further research and as a synthetic building block. A combination of purification techniques and analytical methods is employed to isolate and verify the compound's identity and purity.
A common and straightforward purification method involves precipitation and recrystallization. In many syntheses, the crude 1H-indole-2-carbohydrazide precipitates from the reaction mixture upon the addition of cold water or an ice/water mixture. nih.govnih.gov This solid can then be isolated by simple filtration. nih.gov For further purification, recrystallization from a suitable solvent or solvent mixture, such as ethanol or ethanol-chloroform, is a standard procedure. unife.itresearchgate.net In some cases, simply washing the filtered product with hot ethanol is sufficient to remove impurities. researchgate.net
For more rigorous purification, particularly when mixtures of products or isomers are possible, column chromatography is the method of choice. rsc.org Silica gel is typically used as the stationary phase, with an eluent system tailored to the polarity of the compound, such as a mixture of ethyl acetate (B1210297) and petroleum ether. mdpi.com
The purity of the synthesized compound is assessed using several analytical techniques. Thin Layer Chromatography (TLC) is routinely used to monitor the progress of the reaction and the completion of the synthesis. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity, with standards often requiring >95-96% purity. mdpi.com The identity and structural integrity of the final product are confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). nih.govmdpi.comnih.gov Finally, the melting point (m.p.) is determined as a classic indicator of purity, with a sharp, defined melting range suggesting a pure substance. unife.itmdpi.com
Table 3: Summary of Purification and Purity Assessment Techniques
| Technique | Purpose | Details/Examples | Reference |
|---|---|---|---|
| Precipitation | Initial Isolation | Addition of cold water or ice to the reaction mixture. | nih.govnih.gov |
| Recrystallization | Purification | From ethanol or ethanol-chloroform. | unife.itresearchgate.net |
| Column Chromatography | High-Purity Separation | Silica gel with ethyl acetate/petroleum ether eluent. | mdpi.com |
| TLC | Reaction Monitoring | To check for the disappearance of starting materials. | nih.gov |
| HPLC | Quantitative Purity Analysis | To confirm purity levels (e.g., >96%). | mdpi.com |
| Spectroscopy (NMR, IR, MS) | Structural Confirmation | To verify the chemical structure of the final compound. | nih.govmdpi.comnih.gov |
| Melting Point (m.p.) | Purity Indication | A sharp melting range indicates high purity. | unife.it |
Chemical Reactivity and Derivatization Strategies of 3h Indole 2 Carbohydrazide
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The distribution of electron density favors attack at specific positions, a concept known as regioselectivity.
Regioselectivity Considerations (e.g., C-3 Position)
In the indole ring system, the C-3 position is the most nucleophilic and, therefore, the most common site for electrophilic attack. This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate formed during the reaction without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com Even with a substituent at the C-2 position, such as the carbohydrazide (B1668358) group in 3H-Indole-2-carbohydrazide, the C-3 position generally remains the most reactive site for electrophiles.
Reactions such as the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring, exemplify this regioselectivity. organic-chemistry.orgijpcbs.com Studies on related indole-2-carboxylate (B1230498) esters have shown that formylation occurs at the C-3 position. nih.gov Similarly, direct iodination of indole-2-carbonitriles, another class of C-2 substituted indoles, proceeds at the C-3 position, further confirming its high reactivity towards electrophiles. nih.govresearchgate.net Therefore, it is well-established that electrophilic substitution reactions on this compound will preferentially occur at the C-3 position. stackexchange.comnih.gov
Condensation Reactions of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) of this compound is a potent nucleophile, enabling a variety of condensation reactions. These reactions are fundamental for linking the indole core to other molecular fragments, leading to the creation of diverse chemical libraries.
Formation of Hydrazones with Aldehydes and Ketones
This compound readily reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This condensation is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the N'-substituted indole carbohydrazide, commonly known as a hydrazone.
This strategy has been widely employed to synthesize extensive series of indole-based hydrazones by reacting indole-2-carbohydrazide with a variety of substituted aromatic and heterocyclic aldehydes. nih.govresearchgate.net
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-Fluorobenzaldehyde | N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide | 98% | 186-188 | nih.gov |
| 3-Fluorobenzaldehyde | N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide | 88% | 171-173 | nih.gov |
| 3-Hydroxybenzaldehyde | N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 89% | 278-281 | nih.gov |
Reactions with Isatin (B1672199) Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives are versatile substrates for condensation reactions due to the presence of a reactive ketone group at the C-3 position. nih.govmaxapress.com The reaction between this compound and an isatin derivative follows a similar mechanism to hydrazone formation, where the hydrazide moiety attacks the C-3 keto group of isatin.
This reaction is typically performed under reflux in a solvent like ethanol with an acid catalyst, yielding indole–isatin conjugates. dovepress.com This synthetic route provides a straightforward method for merging two distinct and biologically important heterocyclic scaffolds, the indole and the oxindole (B195798) cores, into a single molecular entity. nih.govresearchgate.net The resulting compounds are often investigated for their potential pharmacological activities.
| Isatin Derivative | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isatin | Absolute ethanol, glacial acetic acid (catalyst), reflux 4h | N′-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide | 40-95% | dovepress.com |
| Substituted Isatins | Absolute ethanol, glacial acetic acid (catalyst), reflux 4h | Corresponding N'-substituted indole-isatin conjugates | 40-95% | dovepress.com |
Cyclization Reactions Leading to Novel Heterocyclic Systems
Beyond simple condensation, the derivatives of this compound can undergo subsequent cyclization reactions to form more complex, fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry as they lead to the formation of rigid, polycyclic molecules with unique three-dimensional shapes.
Synthesis of Indolo[2,3-d]pyridazine Derivatives
A key cyclization strategy involves the conversion of hydrazones derived from this compound into indolo[2,3-d]pyridazine derivatives. This transformation can be achieved by treating the previously formed hydrazone with acetyl chloride and heating the mixture under reflux. researchgate.net The reaction is believed to proceed through N-acetylation of the hydrazone, followed by an intramolecular cyclization and dehydration step to afford the fused aromatic pyridazine (B1198779) ring. This synthetic route provides access to a class of compounds that are structurally related to pyridazino[4,5-b]indoles, which are known for their diverse biological activities. nih.govresearchgate.netnih.govacs.org
Formation of Triazolylindole Frameworks
The synthesis of 1,2,4-triazole-3-thione derivatives represents a significant pathway in the derivatization of indole-2-carbohydrazide. These compounds are typically synthesized through a multi-step process that begins with the esterification of a carboxylic acid, followed by hydrazinolysis to form the carbohydrazide. zsmu.edu.uazsmu.edu.uadoaj.org The crucial steps involve the formation of a carbothioamide, which then undergoes alkaline cyclization to yield the 1,2,4-triazole-3-thione ring. zsmu.edu.uazsmu.edu.uadoaj.org
A common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol. This reaction first forms a potassium dithiocarbazate salt. Subsequent heating of this intermediate leads to cyclization, with the elimination of hydrogen sulfide, to afford the 5-(1H-indol-2-yl)-4H-1,2,4-triazole-3-thione. This framework can be further modified, for instance, through Mannich reactions, by reacting the thione with formaldehyde (B43269) and an amine such as N-methylpiperazine or N-phenylpiperazine, to introduce substituents at the N-4 position of the triazole ring. zsmu.edu.ua
The resulting triazolylindole frameworks are recognized as important heterocyclic compounds in medicinal chemistry, with research exploring their potential as safer analgesic and anti-inflammatory agents. zsmu.edu.uazsmu.edu.ua The search for new biologically active compounds among derivatives of 1,2,4-triazole-3-thiones is considered a promising area of research. zsmu.edu.uazsmu.edu.ua
Table 1: Synthesis of Triazolylindole Frameworks
| Starting Material | Reagents | Key Intermediate | Product |
|---|
Construction of Thiazole-Containing Indole Derivatives
The synthesis of thiazole-containing indole derivatives is a well-established strategy for creating hybrid molecules that incorporate two biologically significant heterocycles. nih.govresearchgate.net A primary route to these compounds is the Hantzsch thiazole (B1198619) synthesis. youtube.com This process typically begins with the conversion of 1H-indole-2-carbohydrazide into the corresponding 1-[(1H-indol-2-yl)carbonyl]thiosemicarbazide. mdpi.com This intermediate is then reacted with an α-halocarbonyl compound, such as a phenacyl bromide, in a suitable solvent like ethanol. mdpi.comorientjchem.org The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to form the thiazole ring. youtube.comorientjchem.org
This methodology allows for the introduction of various substituents on the thiazole ring by choosing the appropriate α-halocarbonyl compound. For example, reacting the thiosemicarbazide (B42300) intermediate with different substituted phenacyl bromides yields a library of N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com The combination of the indole and thiazole moieties, often linked by an amide bond, creates a unique molecular scaffold with potential applications in drug discovery. nih.govnih.gov
Table 2: Synthesis of Thiazole-Containing Indole Derivatives
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1H-Indole-2-carbohydrazide | KSCN, HCl | 1-[(1H-Indol-2-yl)carbonyl]thiosemicarbazide |
Synthesis of Pyrazolo-Triazine Systems
The construction of complex fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govnih.govacs.orgtriazines, represents an advanced derivatization of the indole scaffold, although direct synthesis from this compound is less commonly detailed. The synthesis of such nitrogen-rich heterocycles typically involves multi-step sequences starting from different precursors. nih.gov For instance, a general route to pyrazolo[3,4-d] nih.govnih.govacs.orgtriazin-4-ones involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization of the diazo intermediate under acidic conditions. nih.gov
Nucleophilic Reactivity and Amide Formation
The hydrazide functional group in this compound is characterized by its strong nucleophilic nature, primarily due to the lone pair of electrons on the terminal nitrogen atom. This reactivity is fundamental to many of its derivatization pathways, particularly in the formation of new amide and hydrazone linkages.
Amide bond formation can be achieved through standard peptide coupling reactions. For instance, 1H-indole-2-carboxylic acid can be coupled with ethyl-2-(2-aminothiazol-4-yl)acetate to prepare an intermediate amide, ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate. acs.org This amide can then be converted to its corresponding carbohydrazide. This reactivity showcases how the indole-2-carbonyl moiety can be linked to other molecules through stable amide bonds, a common strategy in medicinal chemistry to create hybrid structures. nih.gov
The hydrazide itself acts as a potent nucleophile. The synthesis of 1,2,4-triazole-3-thiones, for example, involves the initial nucleophilic attack of the hydrazide on carbon disulfide. zsmu.edu.uanih.gov This nucleophilicity is central to its role in forming various heterocyclic rings and N'-substituted derivatives.
Introduction of Substituents on the Hydrazide Nitrogen (N'-Substitution)
One of the most straightforward and widely utilized derivatization strategies for this compound is N'-substitution, which involves introducing substituents onto the terminal nitrogen of the hydrazide moiety. nih.govrsc.org This is most commonly achieved through condensation reactions with various aldehydes and ketones. mdpi.comresearchgate.net
The reaction of 1H-indole-2-carbohydrazide with aromatic or heterocyclic aldehydes in a solvent like ethanol, often with a catalytic amount of acetic acid, readily yields the corresponding N'-substituted hydrazone derivatives (Schiff bases). mdpi.comnih.gov This reaction is versatile, allowing for the synthesis of a wide array of derivatives by simply varying the aldehyde component. For example, reactions with indole-3-carboxaldehyde (B46971), pyridine-3-carboxaldehyde, and various substituted benzaldehydes have been reported to produce compounds like N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide and (E)-N'-benzylidene-carbohydrazides. mdpi.comnih.govproquest.com
Similarly, condensation with ketones, such as 2'-aminoacetophenone, results in the formation of the corresponding ketohydrazone, N'-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide. mdpi.com These N'-substituted carbohydrazides are important targets in drug discovery, with studies synthesizing series of these compounds to evaluate their biological activities. nih.govproquest.comnih.gov The E-isomer is typically the more stable and isolated product from these condensation reactions. nih.gov
Table 3: Examples of N'-Substitution Reactions
| Indole Carbohydrazide | Carbonyl Compound | Product |
|---|---|---|
| 1H-Indole-2-carbohydrazide | Indole-3-carboxaldehyde | N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide mdpi.com |
| 1H-Indole-2-carbohydrazide | Pyridine-3-carboxaldehyde | N'-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide mdpi.com |
| 1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide | 2-Chlorobenzaldehyde | (E)-1-(4-Chlorobenzyl)-N′-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide nih.gov |
Spectroscopic and Crystallographic Characterization of 3h Indole 2 Carbohydrazide and Its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weights of 3H-indole-2-carbohydrazide derivatives and elucidating their structures through fragmentation analysis. This soft ionization method is particularly well-suited for these compounds, as it typically generates intact protonated molecular ions, [M+H]⁺, or adducts with sodium, [M+Na]⁺, allowing for precise molecular weight confirmation.
In positive ion mode ESI-MS, indole (B1671886) carbohydrazide (B1668358) derivatives are readily ionized. For instance, studies on various N'-substituted derivatives have consistently identified the protonated molecular ion as a prominent peak in their mass spectra. This allows for the unambiguous verification of the successful synthesis and determination of the molecular formula of the target compounds. The fragmentation pathways of these derivatives, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provide valuable structural information. Common fragmentation patterns for indole derivatives involve cleavages at the carbohydrazide linker and within the indole core itself. The analysis of these fragment ions helps to confirm the connectivity of different substituents attached to the parent molecule. mdpi.commdpi.com
The following table presents ESI-MS data for several representative 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide derivatives, showcasing the observed protonated or sodiated molecular ions that confirm their respective molecular weights.
| Compound Name | Molecular Formula | Calculated Mass | Observed Ion [m/z] | Ion Type | Reference |
|---|---|---|---|---|---|
| N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | C₁₆H₁₃N₃O₂ | 279.30 | 280 | [M+H]⁺ | mdpi.com |
| N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide | C₁₆H₁₂ClN₃O | 297.74 | 298 | [M+H]⁺ | mdpi.com |
| N'-(3-fluorobenzylidene)-1H-indole-3-carbohydrazide | C₁₆H₁₂FN₃O | 281.29 | 282 | [M+H]⁺ | mdpi.com |
| N'-(5-Fluoro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | C₁₇H₁₁FN₄O₂ | 322.30 | Not specified | Not specified | researchgate.net |
| N'-(5,7-Dimethyl-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | C₁₉H₁₆N₄O₂ | 332.36 | Not specified | Not specified | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is characteristic of the chromophores present in the molecule, primarily the indole ring system and the extended conjugation of the carbohydrazide side chain, especially when converted to a hydrazone derivative.
The indole ring itself exhibits characteristic absorption bands in the ultraviolet region. These are typically attributed to π→π* electronic transitions within the aromatic system, with maxima often observed around 220-230 nm and 280-290 nm. When the carbohydrazide moiety is condensed with an aldehyde or ketone to form a hydrazone (–C=N–NH–C=O–), the conjugated system is extended. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.
For indole hydrazone derivatives, the UV-Vis spectra typically display multiple absorption bands. The bands at shorter wavelengths are assigned to π→π* transitions of the aromatic systems (the indole and any appended aryl rings). A longer wavelength band, often broad, is frequently observed and can be attributed to an intramolecular charge transfer (CT) transition. This CT transition involves the transfer of electron density from the electron-rich indole moiety (donor) to the electron-accepting hydrazone portion of the molecule. The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings.
| Compound Type / Chromophore | Transition Type | Typical Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Indole Ring | π→π | ~220-230 nm and ~280-290 nm | jinjingchemical.com |
| Indole Hydrazone Derivatives | π→π (Aromatic System) | ~240-370 nm | researchgate.net |
| Indole Hydrazone Derivatives | Charge Transfer (CT) | >370 nm | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of this compound derivatives and confirming their molecular connectivity.
For derivatives of indole-2-carbohydrazide, crystallographic studies confirm the planarity of the indole ring system. The analysis also reveals the stereochemistry of the molecule, such as the configuration (E/Z) around the C=N double bond in hydrazone derivatives, which is crucial for understanding their biological activity and intermolecular interactions. The solid-state structure of a synthesized molecule determined by this method serves as the ultimate proof of its chemical identity, complementing data from other spectroscopic techniques.
The following table summarizes crystallographic data obtained for compounds containing the indole moiety, illustrating the typical parameters determined through single-crystal X-ray diffraction analysis.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 3-(indole-2-carbonyl)-2-thiono-thiazolidine | C₁₂H₁₀N₂OS₂ | Monoclinic | P2₁/c | a = 10.572 Å, b = 10.449 Å, c = 11.348 Å, β = 111.20° | spectrabase.com |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comspectrabase.comacs.orgtriazolo[3,4-b] mdpi.comspectrabase.comthiadiazole | C₁₈H₁₃N₅S | Not specified | Not specified | Not specified | jinjingchemical.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₁BrN₄ | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° |
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound derivatives, hydrogen bonding and π-π stacking are the predominant forces that direct their supramolecular assembly.
Hydrogen Bonding: The indole ring contains an N-H group which acts as a hydrogen bond donor. The carbohydrazide moiety (–CO–NH–NH₂) possesses multiple sites for hydrogen bonding: the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the N-H groups are effective donors. Consequently, these molecules often form extensive networks of intermolecular hydrogen bonds. A common motif is the N–H···O interaction, where the hydrazide or indole N-H group donates a proton to the carbonyl oxygen of an adjacent molecule, often leading to the formation of chains or dimeric structures. researchgate.netspectrabase.com
Computational Chemistry and Theoretical Investigations of 3h Indole 2 Carbohydrazide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state of the molecule. A common approach involves using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d) or 6-311+G. mdpi.comnih.govresearchgate.net This level of theory provides a good balance between computational cost and accuracy for many organic molecules. researchgate.net
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the molecule's infrared (IR) spectrum. The theoretical vibrational frequencies can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computational model. nih.gov Studies on related indole (B1671886) derivatives have shown that vibrational frequencies calculated using the B3LYP method achieve excellent agreement with experimental results. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.comwuxiapptec.com
HOMO : This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. irjweb.comajchem-a.com
LUMO : This orbital acts as an electron acceptor, and its energy level is associated with the molecule's electron affinity and electrophilicity. irjweb.comwuxiapptec.com
| Parameter | Significance in Reactivity Prediction |
|---|---|
| EHOMO (Energy of HOMO) | Indicates the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity as a nucleophile. |
| ELUMO (Energy of LUMO) | Indicates the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity as an electrophile. |
| ΔE (HOMO-LUMO Energy Gap) | Represents the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend theoretical investigations to complex biological systems, providing insights into how a molecule like 3H-Indole-2-carbohydrazide might interact with protein targets and behave in a dynamic environment.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). This method is crucial for identifying potential biological targets for derivatives of this compound.
Numerous studies have used molecular docking to investigate indole-2-carbohydrazide analogs as potential therapeutic agents. For instance, derivatives have been docked into the colchicine (B1669291) binding site of tubulin, a target for anticancer drugs. nih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Similarly, other indole-carbohydrazide derivatives have been docked into different protein targets, revealing specific amino acid residues crucial for binding. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps to rank potential drug candidates. nih.govresearchgate.net
| Indole-2-Carbohydrazide Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide | Tubulin (Colchicine Site) | Not specified | Not specified | nih.gov |
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide | 1EA1 | ARG326, HIS392, GLN72, VAL395, ASN102 | -7.28 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations model the atomic-level movements of the system, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules. researchgate.netnih.gov
In a typical MD simulation, the docked complex is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over a set period (nanoseconds to microseconds). mdpi.com The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures changes from the initial docked pose. A stable RMSD profile over time suggests a stable binding. mdpi.com Other analyses, like Root Mean Square Fluctuation (RMSF) and Radius of Gyration (Rg), provide information on the flexibility of different parts of the protein and the compactness of the complex, respectively. mdpi.com These simulations are essential for validating docking results and understanding the dynamic nature of the binding interaction. springernature.comnih.gov
In Silico Pharmacokinetics and Druglikeness Assessments
Before a compound can be considered a viable drug candidate, it must exhibit suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods allow for the early prediction of these properties, helping to filter out compounds that are likely to fail in later stages of drug development. nih.govcmjpublishers.com
A key concept in this assessment is "druglikeness," which is often evaluated using guidelines like Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule suggests that orally active drugs generally possess certain physicochemical properties. wikipedia.orgproteiniq.io
Lipinski's Rule of Five Criteria:
Molecular Weight (MW) ≤ 500 Daltons lindushealth.com
Log P (octanol-water partition coefficient) ≤ 5 lindushealth.com
Hydrogen Bond Donors (HBD) ≤ 5 lindushealth.com
Hydrogen Bond Acceptors (HBA) ≤ 10 lindushealth.com
Computational tools and web servers (e.g., SwissADME, pkCSM) are widely used to calculate these properties and predict various ADMET parameters, including gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. cmjpublishers.comnih.govneliti.com Studies on various indole-carbohydrazide derivatives have shown that many of these compounds possess favorable, drug-like pharmacokinetic profiles, adhering to Lipinski's rule and showing good predicted intestinal absorption. nih.govresearchgate.netresearchgate.net
| Property | Lipinski's Guideline | Significance |
|---|---|---|
| Molecular Weight | ≤ 500 Da | Affects diffusion and transport across biological membranes. |
| Log P | ≤ 5 | Measures lipophilicity, which influences solubility and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Affects solubility and the ability to cross lipid membranes. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability. |
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME studies are essential for evaluating the drug-likeness of compounds, predicting their pharmacokinetic profiles, and identifying potential liabilities before synthesis and experimental testing. ijmps.orgmdpi.com These predictions are calculated based on the two-dimensional molecular structure. japsonline.comresearchgate.net For indole derivatives, including those based on the this compound scaffold, computational tools like SwissADME and TOPKAT are frequently used to assess a range of properties. ijmps.orgjapsonline.comresearchgate.net
Key findings from in silico ADME studies on related indole systems indicate that these derivatives often exhibit favorable pharmacokinetic characteristics. For instance, many indole derivatives are predicted to have good oral absorption and bioavailability. ijmps.orgjapsonline.comresearchgate.net Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are critical for determining the potential of a compound to become a viable drug candidate. japsonline.comsemanticscholar.org Studies on various indole derivatives have shown high GI absorption and an inability to cross the blood-brain barrier, which can be a desirable trait depending on the therapeutic target. japsonline.comresearchgate.netsemanticscholar.org Furthermore, predictions often indicate no inhibition of key metabolic enzymes like CYP2D6, suggesting a lower potential for drug-drug interactions. japsonline.comresearchgate.net The calculated molecular descriptors for some potent 3-phenyl-1H-indole-2-carbohydrazide derivatives show they have acceptable pharmacokinetic profiles suitable for oral drug administration. rsc.org
Table 1: Predicted ADME Properties of Representative Indole Derivatives
| ADME Parameter | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. | semanticscholar.org |
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Desirable for drugs targeting peripheral systems to avoid CNS side effects. | japsonline.com |
| CYP2D6 Inhibition | Non-inhibitor | Lower likelihood of metabolic drug-drug interactions. | japsonline.comresearchgate.net |
| Plasma Protein Binding (PPB) | High | Suggests a high probability of reaching the desired biological targets. | japsonline.com |
| Aqueous Solubility (LogS) | Moderate | Affects absorption and formulation possibilities. | semanticscholar.org |
| Drug-Likeness Rules (e.g., Lipinski's) | No violations | Suggests the molecule has properties consistent with orally active drugs. | semanticscholar.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comjocpr.com This approach is widely used in drug design to understand which structural features are crucial for activity and to predict the potency of new, unsynthesized analogs. japsonline.comresearchgate.netjocpr.com
For indole derivatives, both 2D and 3D-QSAR models have been developed to elucidate the structural requirements for various biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. ijpsr.comnih.gov These models are built using a "training set" of molecules with known activities and are then validated using an external "test set" to assess their predictive power. mdpi.comnih.gov
In a typical 2D-QSAR study, molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule and correlated with biological activity using statistical methods like Multiple Linear Regression (MLR). ijpsr.comnih.gov For example, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors revealed that descriptors related to electronic potential and hydrophobicity were significant contributors to the activity. ijpsr.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, and hydrophobic fields of the molecules in three-dimensional space. nih.gov A 3D-QSAR study on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors identified key steric and electrostatic features that could be modified to design new analogs with improved affinity. nih.gov The statistical significance and predictive ability of these models are evaluated using parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). ijpsr.comnih.gov
Table 2: Example of Statistical Validation for a QSAR Model of Indole Derivatives
| Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| r² (Squared Correlation Coefficient) | 0.9382 | Indicates a strong correlation between the predicted and observed activities for the training set. | ijpsr.com |
| q² (Cross-Validated Correlation Coefficient) | 0.8557 | Demonstrates the robustness and internal predictive ability of the model. | ijpsr.com |
| pred_r² (Predictive R-squared for Test Set) | 0.7443 | Shows good predictive power for external compounds not used in model generation. | ijpsr.com |
| PLS Factors | 4 | The number of principal components used in the Partial Least Squares regression model. | mdpi.com |
Homology Modeling for Protein Target Structures
When the experimental three-dimensional structure of a protein target (e.g., from X-ray crystallography) is not available, homology modeling can be used to generate a reliable 3D model. nih.govresearchgate.net This computational method constructs a model of the "target" protein's structure based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein. nih.govresearchgate.net This approach is vital for structure-based drug design, enabling molecular docking simulations to study how ligands like this compound derivatives might bind to their biological target. nih.govnih.gov
The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating the model's quality. youtube.com For indole derivatives targeting various proteins, homology models have been successfully used. For instance, a homology-built model of the α1 benzodiazepine (B76468) receptor was used to perform docking calculations and analyze the binding modes of anxioselective indole derivatives. nih.gov This technique fills a critical gap in structural knowledge, allowing for rational design and optimization of inhibitors even for proteins whose structures have not been experimentally solved. nih.gov
Virtual Screening Techniques for Lead Identification
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govresearchgate.net This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For scaffolds like this compound, virtual screening can effectively identify new derivatives with potential therapeutic activity. nih.gov
Techniques are generally categorized as either structure-based or ligand-based. Structure-based virtual screening involves docking candidate molecules into the 3D structure of a target protein to predict binding affinity and orientation. nih.govresearchgate.net For example, structure-based virtual screening was used to identify new derivatives of 3-phenyl-1H-indole-2-carbohydrazide as potent tubulin inhibitors. nih.gov Molecular docking simulations suggested that these compounds bind to the colchicine site of tubulin. rsc.orgnih.gov
Ligand-based methods, such as pharmacophore modeling, are used when the target structure is unknown. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This model is then used as a 3D query to screen compound databases for molecules that fit the model. mdpi.com These screening approaches have successfully identified promising indole-based lead compounds for various targets, which can then be synthesized and evaluated experimentally. nih.govnih.gov
Compound Index
Structure Activity Relationship Sar Studies of 3h Indole 2 Carbohydrazide Derivatives
Impact of Substitutions on the Indole (B1671886) Ring System on Biological Activities
The biological activity of 3H-indole-2-carbohydrazide derivatives is significantly modulated by the nature and position of substituents on the indole ring. nih.gov
Halogen substitution on the indole ring has been shown to have a pronounced effect on the biological activity of this compound derivatives. For instance, in a series of N'-[(1E)-(2-hydroxyquinolin-3-yl)methylene]-3-phenyl-1H-indole-2-carbohydrazides, halogen-substituted derivatives demonstrated notable antibacterial activity. nih.gov Specifically, a chloro-substituted derivative exhibited significant efficacy. nih.gov
In another study, bromination at the R1 position of furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivatives resulted in potent anticancer activity against the HuCCA-1 cell line, with some derivatives showing greater potency than the reference drug doxorubicin. nih.gov Conversely, fluorine substitutions at the same position led to more moderate anti-tubulin and anticancer effects. nih.gov The introduction of halogenated anilines at the C6 position of indole-2-carboxylic acid derivatives markedly improved their HIV-1 integrase inhibitory activity, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com
A study on indole-3-acetamides revealed that a para-fluoro substituted compound was the most active α-amylase inhibitor in its series, attributed to the inductive effect of the fluorine atom. acs.org A para-chloro substituted derivative was the second most active. acs.org In contrast, moving the fluoro group to the meta position decreased the inhibitory effect. acs.org Similarly, a para-bromo substituted compound was slightly more active than its meta-bromo counterpart. acs.org
Table 1: Effect of Halogenation on Biological Activity
| Parent Compound | Substitution | Position | Observed Biological Activity | Key Finding |
|---|---|---|---|---|
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide | Bromine | R1 | Potent anticancer activity against HuCCA-1 cell line. nih.gov | Bromination at R1 enhances anticancer efficacy. nih.gov |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide | Fluorine | R1 | Moderate anti-tubulin and anticancer activities. nih.gov | Fluorination at R1 results in modest activity. nih.gov |
| Indole-2-carboxylic acid | Halogenated anilines | C6 | Improved HIV-1 integrase inhibition. mdpi.com | Halogenation at C6 enhances antiviral activity. mdpi.com |
| Indole-3-acetamide | Fluoro | para | Most active α-amylase inhibitor in the series. acs.org | Positional isomerism of halogens is critical for activity. acs.org |
| Indole-3-acetamide | Chloro | para | Second most active α-amylase inhibitor in the series. acs.org | Chloro substitution at the para position is favorable. acs.org |
| Indole-3-acetamide | Bromo | para | Slightly more active than the meta-bromo isomer. acs.org | Para-substitution is preferred over meta-substitution for bromine. acs.org |
| N'-[(1E)-(2-hydroxyquinolin-3-yl)methylene]-3-phenyl-1H-indole-2-carbohydrazide | Chloro | - | Significant antibacterial activity. nih.gov | Chloro substitution contributes to antibacterial properties. nih.gov |
The introduction of alkyl and alkoxy groups onto the indole ring system also plays a pivotal role in tuning the biological response of this compound derivatives. In a study of thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives, methoxy (B1213986) substitution on the thiophenyl ring was found to enhance the biological action towards tubulin. nih.gov Another study on indole-3-acetamides showed that a methoxy-substituted derivative displayed better antioxidant activity than methyl-substituted compounds. acs.org However, a dimethoxy-substituted compound was less active than the mono-methoxy derivative. acs.org
N-alkylation of the isatin (B1672199) moiety in 2-oxoindolin-3-ylidene-indole-3-carbohydrazide derivatives showed varied effects on potency. nih.gov For the unsubstituted indole, N-methylation significantly increased potency, while N-benzylation led to a slight increase. nih.gov
Table 2: Influence of Alkyl and Alkoxy Groups on Biological Activity
| Parent Compound | Substitution | Position | Observed Biological Activity | Key Finding |
|---|---|---|---|---|
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide | Methoxy | Thiophenyl ring | Enhanced anti-tubulin activity. nih.gov | Methoxy group on the thiophenyl ring is beneficial. nih.gov |
| Indole-3-acetamide | Methoxy | - | Better antioxidant activity than methyl-substituted derivatives. acs.org | Methoxy group improves antioxidant potential. acs.org |
| Indole-3-acetamide | Dimethoxy | - | Less active than the mono-methoxy derivative. acs.org | The number and position of methoxy groups are critical. acs.org |
| 2-Oxoindolin-3-ylidene-indole-3-carbohydrazide | Methyl | Isatin N-position | Significantly increased potency. nih.gov | N-methylation of the isatin moiety enhances activity. nih.gov |
| 2-Oxoindolin-3-ylidene-indole-3-carbohydrazide | Benzyl (B1604629) | Isatin N-position | Slightly increased potency. nih.gov | N-benzylation has a less pronounced effect on activity. nih.gov |
Role of the Hydrazide Moiety and N'-Substitutions on Biological Activities
The hydrazide-hydrazone moiety (–CONH–N=CH–) is a key structural feature in many biologically active compounds, and its presence in indole derivatives is often associated with a broad spectrum of pharmacological activities. mdpi.comd-nb.info The reactivity of this group allows for the synthesis of a diverse range of derivatives through condensation reactions with various aldehydes and ketones. smolecule.com
The nature of the substituent at the N'-position of the hydrazide has a profound impact on the biological profile. For instance, the condensation of indole-3-carboxaldehyde (B46971) with different hydrazines yields derivatives with varying antimicrobial activities. scirp.org In a series of pyridine-pyrimidine-indole-carbohydrazide derivatives, substitutions at the 5-position of the indole ring and modifications of the N'-substituent were found to be critical for their vacuolization-inducing and antiproliferative effects. tandfonline.com
Studies on thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives revealed that while the parent compound exhibited good anticancer effects, its mechanism was not through microtubule destabilization. nih.gov However, the introduction of various substituents on the thiophenyl ring, which is attached to the N' of the hydrazide, led to a preliminary understanding of the SAR for this series, with some derivatives showing potent anticancer and tubulin inhibition properties. nih.gov
Furthermore, the formation of hydrazones by reacting the hydrazide group with aldehydes or ketones can lead to compounds with altered biological activities. smolecule.comhygeiajournal.com For example, some hydrazones derived from 3-hydroxy-2-naphthohydrazide (B1221801) have shown significant antiproliferative effects. mdpi.com
Structure-Activity Relationships of Fused Heterocyclic Derivatives
The fusion of additional heterocyclic rings to the indole-2-carbohydrazide scaffold can lead to novel compounds with enhanced or altered biological activities. The synthesis of derivatives where the indole nucleus is fused with rings like 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) has been a successful strategy to generate potent therapeutic agents. researchgate.net
For example, 3,5-disubstituted-indole-2-carboxyhydrazides can be cyclized to form 2-(5'-thioxo-1',3',4'-oxadiazol-2'-yl)indoles. niscpr.res.in Further modifications of these fused systems can be explored to establish SAR. niscpr.res.in Similarly, the cyclization of 5,7-dichloro-1H-indole-2-carbohydrazide can yield a 6,8-dichloro smolecule.comacs.orgnih.govtriazino[4,5-a]indol-1(2H)-one. researchgate.net
In a study on pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, designed as dual tubulin and aromatase inhibitors, the attachment of a pyrrole (B145914) ring to the core scaffold was investigated. rsc.org This led to the discovery of a single chloro-substituted derivative as a potent tubulin inhibitor with strong activity against an estrogen receptor-positive breast cancer cell line. rsc.org
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of this compound derivatives plays a crucial role in their interaction with biological targets. Molecular docking studies are often employed to predict the binding modes of these compounds within the active sites of enzymes or receptors. nih.govnih.gov
For instance, in the case of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the conformation of a long branch at the C3 position of the indole core was found to be critical for activity. mdpi.com The ability of this branch to extend into a hydrophobic cavity and form hydrogen bonds with key residues like Asn117 significantly enhanced the inhibitory effect. mdpi.com A 180° flip in the benzene (B151609) ring of this branch led to the loss of a crucial hydrogen bond and a decline in activity. mdpi.com
The presence of cis/trans amide rotomers has been observed in some N'-(2-oxoindolin-3-ylidene)formohydrazide derivatives, which can influence their biological activity. nih.gov The specific conformation adopted by the molecule can determine its ability to fit into a binding pocket and establish favorable interactions.
Identification of Key Pharmacophores and Structural Motifs
The identification of key pharmacophores—the essential spatial arrangement of atoms or functional groups necessary for biological activity—is a central goal of SAR studies. For this compound derivatives, several key structural motifs have been associated with their therapeutic effects.
The indole ring itself is a well-established pharmacophore in medicinal chemistry. nih.gov The combination of the indole scaffold with other moieties, such as the 4-(pyridin-3-yl)pyrimidine (B11918198) group, has been explored to create novel anticancer agents. tandfonline.com
In the context of HIV-1 integrase inhibitors, a chelating core formed by the indole core and the C2 carboxyl group, along with a halogenated phenyl group at C6, was identified as a key pharmacophore. mdpi.com The halogenated phenyl group engages in π-π stacking interactions with the viral DNA. mdpi.com
The hydrazide-hydrazone linkage (–CONH–N=CH–) is another critical pharmacophore, often responsible for the antimicrobial and antiproliferative activities of these compounds. mdpi.comscirp.org The azomethine group (–N=CH–) within the hydrazone is considered a crucial element for the pharmacological activity of this class of compounds. mdpi.com
Applications and Future Directions in Chemical Research
3H-Indole-2-carbohydrazide as a Versatile Synthetic Intermediate
This compound serves as a highly valuable and versatile building block in synthetic organic chemistry. smolecule.com Its utility stems from the presence of a reactive hydrazide functional group (-CONHNH2) attached to the indole (B1671886) core. unife.it This hydrazide moiety can readily participate in condensation reactions with various electrophiles, particularly aldehydes and ketones, to form stable hydrazone linkages. smolecule.comnih.gov This reactivity allows for the straightforward introduction of a wide array of substituents and pharmacophores, making it an ideal starting point for creating new molecular entities. smolecule.commdpi.comnih.gov The indole ring itself, being electron-rich, also offers sites for further chemical modification. smolecule.com
The synthesis of the initial 1H-Indole-2-carbohydrazide intermediate is typically achieved by reacting an ethyl 1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solution under reflux. unife.itnih.gov This foundational compound can then be used in subsequent reactions. For instance, condensation with various substituted aldehydes under acidic conditions yields a diverse range of indole hydrazide derivatives. nih.gov
The chemical properties of this compound make it an excellent scaffold for the construction of diverse chemical libraries for drug discovery and high-throughput screening. acs.org By reacting the core hydrazide with a wide selection of aldehydes or ketones, chemists can rapidly generate a large number of structurally related yet distinct compounds. nih.govrsc.org This approach has been successfully employed to create libraries of furanyl-, thiophenyl-, and pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. nih.govrsc.org The ability to easily generate such libraries is crucial for exploring structure-activity relationships (SAR), where systematic changes in a molecule's structure are correlated with changes in its biological activity. tandfonline.com This process helps in identifying key structural features responsible for a desired therapeutic effect and optimizing lead compounds. mdpi.comtandfonline.com
Design and Development of Novel Chemical Entities for Specific Biological Targets
The this compound framework has been strategically utilized in the rational design of novel chemical entities aimed at specific biological targets implicated in disease, particularly cancer. smolecule.comnih.govrsc.orgnih.gov By modifying the scaffold, researchers have developed potent and selective inhibitors for various key proteins.
Notable biological targets for which this compound derivatives have been designed include:
Tubulin : Many derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, disrupting microtubule dynamics and leading to cell cycle arrest. nih.govrsc.orgnih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Several compounds have been synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govrsc.org
Aromatase : Pyrrole-indole hybrids based on the carbohydrazide (B1668358) scaffold have been designed as dual inhibitors of both tubulin and aromatase, an enzyme critical for estrogen synthesis, making them promising for hormone-dependent cancers like breast cancer. nih.govrsc.org
Cyclin-Dependent Kinase 9 (CDK9) : Researchers have identified 5-(substituted amino)-1H-indole-2-carbohydrazide derivatives as potent inhibitors of CDK9, a protein crucial for transcriptional regulation in both cancer and HIV. arabjchem.org
Bcl-2 Family Proteins : Isatin-indole conjugates linked via a carbohydrazide have been developed to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are overexpressed in many tumors and contribute to their survival.
This targeted approach allows for the development of agents with specific mechanisms of action, potentially leading to greater efficacy and reduced side effects compared to non-selective therapies.
Exploration of Biological Activity Mechanisms (In Vitro Studies)
In vitro studies have been instrumental in elucidating the mechanisms through which this compound derivatives exert their biological effects. smolecule.comnih.govrsc.orgnih.govrsc.org These laboratory-based assays, using isolated cells and proteins, provide critical insights into the molecular pathways targeted by these compounds.
Derivatives of this compound have demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines. nih.govmdpi.com A primary mechanism underlying this effect is the induction of cell cycle arrest, most commonly in the G2/M phase. nih.govnih.govrsc.org This arrest prevents cancer cells from proceeding through mitosis and dividing. Following cell cycle arrest, many of these compounds induce apoptosis, or programmed cell death, effectively eliminating the cancerous cells. rsc.orgresearchgate.net
For example, a series of isatin-indole conjugates showed potent anti-proliferative activity against colorectal cancer cell lines (HT-29 and SW-620) with IC₅₀ values in the nanomolar range, significantly more potent than the standard chemotherapy drug 5-Fluorouracil. nih.gov Another study identified compound 12A , a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivative, which induces a caspase-independent form of cell death known as methuosis, characterized by extensive cytoplasmic vacuolization derived from macropinosomes. tandfonline.com This activity was shown to proceed through the MAPK/JNK signaling pathway. tandfonline.com
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀/LC₅₀) | Source |
|---|---|---|---|
| 24f | HCT116 (Colon) | GI₅₀ = 8.1 µM | nih.gov |
| 24f | SW480 (Colon) | GI₅₀ = 7.9 µM | nih.gov |
| 6i | COLO 205 (Colon) | LC₅₀ = 71 nM | nih.govrsc.org |
| 6i | SK-MEL-5 (Melanoma) | LC₅₀ = 75 nM | nih.govrsc.org |
| 27b | HepG2 (Liver) | IC₅₀ = 0.34 µM | nih.gov |
| 27d | A549 (Lung) | IC₅₀ = 0.43 µM | nih.gov |
| 3h | T47D (Breast) | IC₅₀ = 2.4 µM | rsc.orgnih.gov |
| Compound 12 | MCF-7 (Breast) | IC₅₀ = 3.01 µM | researchgate.net |
A significant number of anti-proliferative indole-2-carbohydrazide derivatives function by targeting tubulin, the protein subunit of microtubules. nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. nih.gov Molecular docking and in vitro studies have shown that these compounds bind to the colchicine binding site on β-tubulin. nih.govrsc.orgrsc.org This binding prevents the polymerization of tubulin dimers into microtubules, disrupting microtubule dynamics. nih.gov The failure of the mitotic spindle to form correctly triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent apoptosis. rsc.orgresearchgate.net
In vitro tubulin polymerization assays have confirmed this mechanism. For instance, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a ) was identified as a potent inhibitor of tubulin polymerization. nih.govresearchgate.net Further studies on thiophenyl derivatives revealed that compound 6j had the strongest microtubule-destabilizing effect, while pyrrolyl-indole hybrid 3h was also a potent tubulin inhibitor. nih.govrsc.orgrsc.org
| Compound | Key Finding | Source |
|---|---|---|
| 27a | Identified as the most potent tubulin polymerization inhibitor in its series. | nih.govresearchgate.net |
| 6j | Showed the strongest microtubule-destabilizing effect in its series. | nih.govrsc.org |
| 3h | Identified as the strongest tubulin inhibitor in a series of pyrrole-indole hybrids. | rsc.org |
| 6i | Induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells, consistent with tubulin inhibition. | rsc.org |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. rsc.org Several this compound derivatives have been specifically investigated as anti-angiogenic agents. nih.gov The primary molecular target in this context is often VEGFR-2. nih.govrsc.org
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), which are critical for forming the lining of blood vessels, have been pivotal. Assays for HUVEC migration and endothelial microtubule formation are used to assess a compound's ability to interfere with key angiogenic steps. nih.gov A study on a novel series of indole-2-carbohydrazides found that compound 24f not only showed cytotoxic activity against colon cancer cells but also acted as a potent inhibitor of angiogenesis. nih.gov Further investigation revealed that 24f inhibits VEGFR-2 and its downstream signaling proteins. nih.gov Another derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) , was shown to significantly inhibit blood vessel growth in both ex vivo (rat aorta ring) and in vivo (chick chorioallantoic membrane, CAM) assays. researchgate.netnih.gov Mechanistically, it was found to significantly reduce the gene expression of VEGF in HCT116 colon cancer cells. researchgate.netnih.gov
| Compound | Assay/Model | Key Finding/Mechanism | Source |
|---|---|---|---|
| 24f | HUVEC Migration & Tube Formation | Inhibits endothelial cell migration and microtubule formation. | nih.gov |
| 24f | Western Blot (HUVECs) | Inhibits VEGFR-2 and its downstream signaling pathway. | nih.gov |
| N-5-BIC | Rat Aorta Ring Assay | Dose-dependent inhibition of blood vessel growth (87.37% at 100 µg/ml). | nih.gov |
| N-5-BIC | RT-PCR (HCT116 cells) | Significant reduction in VEGF gene expression. | researchgate.netnih.gov |
Studies on Enzyme Inhibition Mechanisms (e.g., α-glucosidase, cholinesterases)
Derivatives of this compound have demonstrated significant potential as enzyme inhibitors, a property that is fundamental to the development of new therapeutic agents. Research has particularly focused on their ability to inhibit enzymes such as α-glucosidase and cholinesterases.
α-Glucosidase Inhibition: A new series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. openmedicinalchemistryjournal.comrsc.org All the synthesized derivatives exhibited excellent inhibitory potential against yeast α-glucosidase when compared to the standard drug, acarbose (B1664774). openmedicinalchemistryjournal.comrsc.org For instance, one of the most potent compounds in the series, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, displayed an IC50 value of 6.31 µM, which is significantly more potent than acarbose (IC50 = 750.0 µM). openmedicinalchemistryjournal.comrsc.org Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of α-glucosidase. openmedicinalchemistryjournal.comrsc.org Similarly, a series of indole-based-thiadiazole derivatives, synthesized from 5-cyano-1H-indole-2-carbohydrazide, also showed potent α-glucosidase inhibition, with some analogues having IC50 values as low as 0.95 µM. nih.gov
Interactive Table: α-Glucosidase Inhibition by Indole-2-Carbohydrazide Derivatives
| Derivative Class | Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide | 11d | 6.31 ± 0.03 | 750.0 ± 10.0 | openmedicinalchemistryjournal.comrsc.org |
| Indole-based-thiadiazole | 17 | 0.95 ± 0.05 | 1.70 ± 0.10 | nih.gov |
| Indole-based-thiadiazole | 2 | 1.10 ± 0.10 | 1.70 ± 0.10 | nih.gov |
| Indole-based-thiadiazole | 1 | 1.30 ± 0.10 | 1.70 ± 0.10 | nih.gov |
Cholinesterase Inhibition: Indole-2-carbohydrazide derivatives have also been investigated as inhibitors of cholinesterases, enzymes pivotal in the progression of Alzheimer's disease. bldpharm.comrsc.orgresearchgate.net A study by Bingul et al. reported the synthesis and anticholinesterase activity of novel indole-2-carbohydrazides and their 1,3,4-oxadiazole (B1194373) counterparts, which showed significant percentage inhibition. bldpharm.com More recently, a series of methyl indole-isoxazole carbohydrazide derivatives were designed and synthesized as potential anti-Alzheimer's agents. rsc.orgresearchgate.net Within this series, compound 5d emerged as the most potent acetylcholinesterase (AChE) inhibitor with an IC50 value of 29.46 ± 0.31 µM and was highly selective, showing no significant inhibition of butyrylcholinesterase (BuChE). rsc.orgresearchgate.net Kinetic analysis of this compound indicated a competitive mode of inhibition. rsc.orgresearchgate.net
Interactive Table: Cholinesterase Inhibition by Indole-2-Carbohydrazide Derivatives
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| Methyl indole-isoxazole carbohydrazide | 5d | AChE | 29.46 ± 0.31 | rsc.orgresearchgate.net |
| Methyl indole-isoxazole carbohydrazide | 5k | AChE | 45.57 | researchgate.net |
| Methyl indole-isoxazole carbohydrazide | 5f | BuChE | 71.31 ± 0.76 | researchgate.net |
| Methyl indole-isoxazole carbohydrazide | 5e | BuChE | 92.75 ± 2.29 | researchgate.net |
Analysis of Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer potential of this compound derivatives is often linked to their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.
Apoptosis Induction: Several studies have confirmed that indole-2-carbohydrazide derivatives can induce apoptosis in various cancer cell lines. smolecule.comopenmedicinalchemistryjournal.com For example, a series of novel indole hydrazide derivatives was synthesized, and compound 12 was found to be highly effective against the MCF-7 breast cancer cell line. openmedicinalchemistryjournal.com Treatment with this compound led to a significant annexin (B1180172) V binding pattern, which is a hallmark of apoptosis. openmedicinalchemistryjournal.com Western blot analysis further revealed that compound 12 modulated the expression of key apoptosis-regulating proteins, specifically increasing the level of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. openmedicinalchemistryjournal.com This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis.
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can interfere with the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 triple-negative breast cancer cells. numberanalytics.comrsc.org This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism often involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation. researchgate.netnumberanalytics.comrsc.org Similarly, a pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivative, 3h , was also found to dose-dependently increase the population of cells in the G2/M phase, confirming its ability to induce cell cycle arrest. bldpharm.comnih.gov
Potential for Materials Science Applications
While the primary focus of research on this compound has been in medicinal chemistry, the inherent electronic properties of the indole scaffold suggest potential applications in materials science. smolecule.comnumberanalytics.com Indole derivatives, in general, are being explored for their use in the development of organic electronic materials. smolecule.comnumberanalytics.com
The electron-rich nature of the indole ring system makes it a suitable component for constructing conducting polymers and organic semiconductors. smolecule.comnumberanalytics.com The carbohydrazide functional group offers a versatile handle for synthesizing more complex structures, such as polymers or macrocycles, through condensation reactions. smolecule.com This allows for the fine-tuning of electronic and photophysical properties. For instance, indole-based molecules have been investigated as components in dye-sensitized solar cells, where they can act as electron donors. researchgate.net Although specific research on this compound in materials science is still limited, its role as a versatile building block suggests that its derivatives could be tailored for applications in organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. smolecule.com
Emerging Research Frontiers for this compound and Its Derivatives
The structural versatility of the this compound scaffold continues to open new avenues of research, with scientists exploring novel therapeutic strategies and targets.
One emerging frontier is the design of dual-target or multi-target inhibitors. rsc.orgnih.gov For example, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been designed as dual inhibitors of both tubulin and aromatase, two important targets in oncology. rsc.orgnih.gov This approach aims to create more effective anticancer agents by simultaneously hitting multiple pathways involved in cancer progression, potentially overcoming drug resistance mechanisms.
Another novel and exciting area of research is the development of methuosis inducers. tandfonline.comtandfonline.com Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, leading to the discovery of compound 12A . tandfonline.comtandfonline.com This compound was identified as a potent and selective methuosis inducer, showing high cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells. tandfonline.comtandfonline.com The investigation into methuosis-inducing compounds based on the indole-2-carbohydrazide framework represents a promising strategy for developing anticancer drugs that can overcome apoptosis resistance, a common challenge in cancer therapy. tandfonline.com
Conclusion
Summary of Key Research Findings and Methodologies
Scientific investigations into 3H-Indole-2-carbohydrazide have yielded a wealth of data, primarily centered on its synthesis and evaluation for various biological activities. The core structure allows for diverse chemical modifications, leading to a wide array of derivatives with enhanced potency and selectivity.
A significant area of research has been the exploration of the anticancer properties of this compound derivatives. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a series of novel indole-2-carbohydrazide derivatives displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines. nih.gov The methodologies employed to determine anticancer efficacy typically involve in vitro cell-based assays, such as the MTT assay, which measures cell viability. nih.gov Further mechanistic studies have revealed that some derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.
Another promising avenue of research is the anti-angiogenic potential of these compounds. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit angiogenesis in assays like the chick chorioallantoic membrane (CAM) assay and by impeding the migration of human umbilical vein endothelial cells (HUVECs). nih.gov
Beyond oncology, derivatives of this compound have demonstrated notable antimicrobial activity. Researchers have synthesized and screened these compounds against various bacterial and fungal strains, with some exhibiting significant inhibitory effects. researchgate.net The evaluation of antimicrobial properties is commonly conducted using standard methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Furthermore, the synthesis of this compound and its analogues is a well-documented area of research. A common synthetic route involves the reaction of an appropriate indole-2-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). nih.gov This straightforward and efficient method allows for the generation of a diverse library of derivatives for biological screening.
Challenges and Opportunities in this compound Research
Despite the promising findings, the journey of a this compound-based compound from the laboratory to clinical application is fraught with challenges. A primary hurdle is the optimization of the pharmacokinetic properties of these molecules. dntb.gov.ua While many derivatives exhibit potent in vitro activity, they may suffer from poor solubility, metabolic instability, or unfavorable absorption, distribution, metabolism, and excretion (ADME) profiles, limiting their in vivo efficacy.
Another significant challenge is the potential for off-target effects and toxicity. As with any biologically active compound, ensuring a high degree of selectivity towards the intended molecular target while minimizing adverse effects on healthy cells and tissues is paramount for drug development.
The emergence of drug resistance, particularly in the contexts of cancer and infectious diseases, presents a continuous challenge. mdpi.com Pathogens and cancer cells can develop mechanisms to evade the effects of therapeutic agents, necessitating the development of novel compounds that can overcome these resistance mechanisms.
However, these challenges also present significant opportunities for researchers in the field. The versatility of the indole (B1671886) scaffold allows for extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the chemical structure of this compound, chemists can fine-tune its properties to enhance potency, improve pharmacokinetic parameters, and reduce toxicity.
The development of advanced drug delivery systems offers another avenue to overcome some of the existing limitations. Encapsulating these compounds in nanoparticles or other carriers could improve their solubility, stability, and targeted delivery to the site of action.
Furthermore, the identification of novel biological targets for this compound derivatives is an exciting area of opportunity. Expanding the scope of biological screening to include a wider range of diseases could uncover new therapeutic applications for this versatile scaffold.
Future Outlook for Academic Investigations and Compound Development
The future of this compound research appears bright, with several promising directions for both academic and industrial investigators. A key focus for future studies will likely be the elucidation of the precise mechanisms of action of these compounds. While many studies have demonstrated their biological effects, a deeper understanding of the molecular pathways they modulate is crucial for rational drug design and optimization.
The application of computational and in silico methods, such as molecular docking and virtual screening, will continue to play a vital role in identifying promising new derivatives and predicting their biological activity. rsc.org This approach can help to streamline the drug discovery process and reduce the reliance on extensive and costly experimental screening.
There is a growing interest in the development of multi-target drugs, and the this compound scaffold is well-suited for this purpose. rsc.org By designing derivatives that can simultaneously interact with multiple biological targets, it may be possible to develop more effective therapies for complex diseases like cancer.
Collaborations between academic research groups and pharmaceutical companies will be essential to translate the promising preclinical findings into clinical candidates. The expertise of both sectors is needed to navigate the complex process of drug development, from lead optimization and preclinical testing to clinical trials and regulatory approval.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3H-Indole-2-carbohydrazide?
Methodological Answer: this compound is typically synthesized via condensation reactions. A common approach involves reacting indole-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions. For example:
- Step 1: React ethyl indole-2-carboxylate (CAS 771-50-6) with hydrazine hydrate in acetic acid as a catalyst .
- Step 2: Purify the product via recrystallization using ethanol/water mixtures.
- Key Conditions: Maintain stoichiometric excess of hydrazine (1.1–1.5 equiv) and reflux for 3–5 hours to ensure complete conversion .
Q. Q2. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR: Use - and -NMR to confirm the hydrazide (-CONHNH) moiety and indole ring protons.
- IR: Look for peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretches) .
- Crystallography:
Advanced Research: Coordination Chemistry
Q. Q3. How does this compound act as a ligand in transition metal complexes?
Methodological Answer: The hydrazide group (-CONHNH) chelates metals like Co, Ni, and Cu:
- Experimental Design:
- Prepare complexes by mixing this compound with metal salts (e.g., CuCl) in methanol/water (1:1) at 60°C.
- Monitor complexation via UV-Vis spectroscopy (d-d transitions) and conduct molar conductivity measurements to assess charge .
- Data Interpretation:
Q. Q4. How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations or assay conditions.
- Comparative Approach:
Structural and Computational Insights
Q. Q5. How to analyze hydrogen-bonding networks in this compound crystals?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) .
- Software Tools: Use Mercury (CCDC) to generate topology diagrams and quantify bond angles/distances.
- Case Study: In a Cu complex, the hydrazide moiety forms a R(8) motif with adjacent carbonyl groups .
Q. Q6. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
Methodological Answer:
- Common Issues:
- Mitigation Strategies: Optimize solvent polarity (e.g., DMF/EtOH mixtures) and slow evaporation rates .
Methodological Rigor and Safety
Q. Q7. How to evaluate the toxicity profile of this compound in preclinical studies?
Methodological Answer:
- In Vitro: Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC values.
- In Vivo: Follow OECD guidelines for acute oral toxicity (e.g., LD in rodents) and monitor renal/liver biomarkers .
Q. Q8. What ethical considerations apply when studying this compound in biomedical research?
Methodological Answer:
- Human Subjects: Obtain IRB approval for studies involving human tissues. Document informed consent and anonymize data .
- Animal Studies: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Advanced Synthetic Modifications
Q. Q9. How to design derivatives of this compound for enhanced bioactivity?
Methodological Answer:
- Functionalization Strategies:
- Introduce electron-withdrawing groups (e.g., -NO at C-5) to modulate redox activity .
- Use Fischer indole synthesis to generate 3-substituted indole derivatives .
- Validation: Compare DFT-calculated electrostatic potentials (e.g., using Gaussian) with experimental IC values .
Computational Modeling
Q. Q10. Which computational methods predict the conformational stability of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
